2-(4-biphenylyloxy)-N-phenylacetamide
Description
2-(4-Biphenylyloxy)-N-phenylacetamide is a phenylacetamide derivative characterized by a biphenylyloxy group attached to the acetamide scaffold. The biphenylyloxy moiety may enhance lipophilicity and binding affinity to biological targets compared to simpler phenoxy derivatives, though this hypothesis requires empirical validation .
Properties
IUPAC Name |
N-phenyl-2-(4-phenylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO2/c22-20(21-18-9-5-2-6-10-18)15-23-19-13-11-17(12-14-19)16-7-3-1-4-8-16/h1-14H,15H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOVPJLCMDCGVSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
2-(4-Fluorophenyl)-N-phenylacetamide Derivatives
- Structural Features: Fluorine substitution at the para position of the phenoxy group.
- Activity: PC3 (Prostate Carcinoma): Compounds 2b (IC50 = 52 μM) and 2c (IC50 = 80 μM) showed potent cytotoxicity, though less active than imatinib (IC50 = 40 μM) . MCF-7 (Breast Cancer): Compound 2c (IC50 = 100 μM) exhibited comparable activity to imatinib (IC50 = 98 μM) .
- Structure-Activity Relationship (SAR) : Nitro substituents (e.g., 2a–2c ) enhance cytotoxicity over methoxy groups (e.g., 2d–2f ), likely due to increased electron-withdrawing effects .
Table 1: Cytotoxicity of Selected Phenylacetamide Derivatives
| Compound | Substituent | IC50 (μM) | Target Cell Line | Reference |
|---|---|---|---|---|
| 2b | 4-Nitro | 52 | PC3 | |
| 2c | 4-Nitro | 80 (PC3), 100 (MCF-7) | PC3/MCF-7 | |
| Imatinib | Reference Drug | 40 (PC3), 98 (MCF-7) | PC3/MCF-7 |
Antitubercular Activity
2-(3-Fluoro-4-Nitrophenoxy)-N-phenylacetamide Derivatives
- Structural Features: Fluoro and nitro groups on the phenoxy ring.
- Activity :
- SAR : The nitro group is critical for activity, likely facilitating target engagement through redox interactions .
Antiviral Activity
2-(Isoquinolin-4-yl)-N-phenylacetamide
- Structural Features: Isoquinoline substitution.
- Activity : Demonstrated high binding affinity (−22.65 kcal/mol) to SARS-CoV-2 main protease (M<sup>pro</sup>), forming hydrogen bonds with HIS163 and GLU166 residues .
- Implications: The isoquinoline moiety occupies a hydrophobic pocket in M<sup>pro</sup>, suggesting that bulkier substituents (e.g., biphenylyloxy) might enhance binding .
Drug-like Properties
S-4: 2-(2-Methylquinolin-4-ylamino)-N-phenylacetamide
- Lipophilicity: Log D values of 0.54 (octanol/PBS) and −1.33 (cyclohexane/PBS) indicate moderate hydrophobicity .
- Plasma Protein Binding: 78.82%, comparable to propranolol (80–93%), suggesting favorable pharmacokinetics .
- Metabolic Stability : 36.07% remaining after metabolism, indicating moderate hepatic clearance .
Table 2: Pharmacokinetic Properties of S-4
| Property | Value | Reference |
|---|---|---|
| Log D (Octanol/PBS) | 0.54 | |
| Plasma Protein Binding | 78.82% | |
| Metabolic Stability | 36.07% remaining |
Alkylation of N-Substituted 2-Phenylacetamides
- Solvent Effects: Polar solvents like DMSO improve reaction yields (6.87 mmol product) compared to non-polar solvents (e.g., hexane: 5 mmol) .
- Catalysis : Phase-transfer catalysts in toluene enhance benzylation efficiency, a strategy applicable to synthesizing biphenylyloxy analogs .
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